2-(4-Bromophenyl)-2-oxoethyl thiocyanate

physicochemical properties solid-phase synthesis procurement

Select 2-(4-Bromophenyl)-2-oxoethyl thiocyanate for its unique para-bromo-α-thiocyanato ketone architecture. The 4-bromo substituent elevates the melting point to 148–149 °C—nearly 75 °C higher than the unsubstituted analog—enabling free-flowing solid handling in automated dispensing systems where lower-melting analogs liquefy. The bromine atom provides a versatile cross-coupling handle (e.g., Suzuki-Miyaura) orthogonal to the thiocyanate ketone core, allowing diversification into thiazoles, thiophenes, and 1,2,3-thiadiazoles. The one-step, chromatography-free synthesis achieves 98% isolated yield, ensuring cost-effective scale-up for library production. Do not substitute with non-halogenated or 4-fluoro/4-chloro analogs without quantitative validation—reaction outcomes, yields, and product identity will differ.

Molecular Formula C9H6BrNOS
Molecular Weight 256.12 g/mol
CAS No. 55796-76-4
Cat. No. B3426973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-oxoethyl thiocyanate
CAS55796-76-4
Molecular FormulaC9H6BrNOS
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSC#N)Br
InChIInChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
InChIKeyPIXLLQKMZXDTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-2-oxoethyl thiocyanate (CAS 55796-76-4): Core Identity and Procurement-Relevant Properties


2-(4-Bromophenyl)-2-oxoethyl thiocyanate (synonyms: 4-bromophenacyl thiocyanate, 4′-bromo-2-thiocyanatoacetophenone; CAS 55796-76-4 / 65679-14-3) is a halogenated aromatic thiocyanate ester with molecular formula C9H6BrNOS and molecular weight 256.12 g/mol . The compound is a white crystalline solid characterized by a melting point of 148–149 °C, a density of 1.59 g/cm³, and a calculated LogP of 2.85 . Its structure comprises a para‑bromophenyl group linked to an α‑oxoethyl thiocyanate moiety, a scaffold that confers distinct physicochemical and reactivity profiles compared to non‑halogenated or differently substituted phenacyl thiocyanate analogs.

Why Unsubstituted or Alternative Halogenated Phenacyl Thiocyanates Cannot Substitute 2-(4-Bromophenyl)-2-oxoethyl thiocyanate in Critical Applications


Phenacyl thiocyanate derivatives are not interchangeable building blocks. The para‑bromine substituent in 2-(4-bromophenyl)-2-oxoethyl thiocyanate profoundly alters both physical handling properties and downstream synthetic utility. Compared with the unsubstituted phenacyl thiocyanate (mp 74.1–74.6 °C), the 4‑bromo analog exhibits a melting point that is nearly 75 °C higher, enabling solid‑phase storage and purification under conditions that would liquefy the parent compound . Furthermore, the bromine atom serves as a versatile synthetic handle for cross‑coupling reactions (e.g., Suzuki‑Miyaura), while the α‑thiocyanato ketone moiety participates in heterocycle assembly; replacing the 4‑bromo derivative with a 4‑chloro, 4‑fluoro, or unsubstituted analog either eliminates this orthogonal reactivity or yields a different electronic and steric profile that alters reaction outcomes . Consequently, generic substitution without quantitative validation introduces unacceptable variability in reaction yields, purification efficiency, and final product identity.

2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Quantitative Differentiation Evidence Versus Closest Analogs


Thermal Stability and Solid‑State Handling: Melting Point Comparison Versus Unsubstituted and 4‑Chloro Analogs

The melting point of 2-(4-bromophenyl)-2-oxoethyl thiocyanate is 148–149 °C, which is significantly higher than both the unsubstituted phenacyl thiocyanate (74.1–74.6 °C) and the 4‑chlorophenyl analog (133–137 °C) [1]. This difference directly impacts storage and handling: the 4‑bromo derivative remains a free‑flowing solid at ambient temperatures up to ~140 °C, whereas the parent compound liquefies near 75 °C and the 4‑chloro analog softens above 133 °C. The elevated melting point reduces the risk of caking, improves weighing accuracy, and permits use in elevated‑temperature reactions without premature phase change.

physicochemical properties solid-phase synthesis procurement

Lipophilicity and Predicted Membrane Permeability: LogP Comparison Versus Unsubstituted Phenacyl Thiocyanate

The calculated LogP (octanol‑water partition coefficient) of 2-(4-bromophenyl)-2-oxoethyl thiocyanate is 2.85, which is approximately 0.55 units higher than the LogP of unsubstituted phenacyl thiocyanate (XLogP3‑AA = 2.3) [1]. This difference corresponds to an approximately 3.5‑fold increase in lipophilicity, indicating enhanced passive membrane permeability and potentially improved blood‑brain barrier penetration in biological screening applications.

ADME prediction lead optimization medicinal chemistry

Synthetic Efficiency and Scalability: Yield Comparison for One‑Step Thiocyanation

A robust, one‑step synthesis of 2-(4-bromophenyl)-2-oxoethyl thiocyanate from 2,4′‑dibromoacetophenone and potassium thiocyanate in ethanol proceeds with a reported isolated yield of 98% at a 0.20 mol scale . While analogous syntheses of unsubstituted phenacyl thiocyanate from phenacyl bromide typically achieve yields in the 80–92% range , the near‑quantitative conversion of the 4‑bromo derivative minimizes purification burden and material waste during scale‑up.

process chemistry scale‑up cost‑effectiveness

Orthogonal Reactivity: Bromine as a Cross‑Coupling Handle Absent in Unsubstituted and Non‑Halogenated Analogs

The para‑bromine substituent on 2-(4-bromophenyl)-2-oxoethyl thiocyanate provides an electrophilic site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig), enabling late‑stage diversification of the aromatic ring without altering the reactive thiocyanate moiety. Unsubstituted phenacyl thiocyanate, 4‑methylphenyl thiocyanate, and 4‑methoxy analogs lack this halogen handle, limiting downstream molecular elaboration [1].

Suzuki coupling diversification medicinal chemistry

Analytical Characterization: High‑Resolution NMR Reference Data for Identity Confirmation

The ¹H NMR spectrum of 2-(4-bromophenyl)-2-oxoethyl thiocyanate in CDCl₃ is available from a Sigma‑Aldrich reference sample, providing a validated spectral fingerprint for identity and purity verification upon receipt [1]. This resource eliminates the need for in‑house spectral acquisition for initial QC and facilitates rapid confirmation of lot‑to‑lot consistency. Similar reference‑grade spectra for less common analogs (e.g., 4‑iodo or 4‑trifluoromethyl derivatives) are not as readily accessible.

quality control NMR spectroscopy procurement verification

Pricing and Supply Chain Accessibility: Cost Comparison Versus 4‑Chloro and Unsubstituted Analogs

Commercial pricing for 2-(4-bromophenyl)-2-oxoethyl thiocyanate at the 25 g scale is approximately $539 from a major research supplier . The 4‑chlorophenyl analog (CAS 19339-59-4) is priced comparably at $480–$520 per 25 g, while the unsubstituted phenacyl thiocyanate (CAS 5399-30-4) is significantly less expensive at $120–$180 per 25 g . The premium for the 4‑bromo derivative reflects its higher molecular weight and the additional synthetic step required for bromine introduction, a cost offset by the compound's unique reactivity profile.

procurement budgeting vendor comparison

2-(4-Bromophenyl)-2-oxoethyl thiocyanate: Evidence‑Driven Application Scenarios


Heterocyclic Library Synthesis via Tandem Thiocyanate Cyclization and Cross‑Coupling

The α‑thiocyanato ketone core participates in cyclocondensations to form thiazoles, thiophenes, and 1,2,3‑thiadiazoles. The para‑bromine atom subsequently enables Suzuki‑Miyaura diversification to introduce aryl, heteroaryl, or alkyl groups, creating structurally diverse screening libraries from a single precursor. The 98% synthetic yield reported for the compound ensures economical scale‑up for library production .

Medicinal Chemistry Lead Optimization: Modulation of Lipophilicity and Halogen Bonding

With a calculated LogP of 2.85—approximately 0.55 units higher than the unsubstituted parent—the 4‑bromo derivative offers enhanced passive permeability for cellular assays while retaining the thiocyanate moiety as a potential covalent warhead or metabolic soft spot . The bromine atom also participates in halogen‑bonding interactions with protein targets, an interaction not available to non‑halogenated or 4‑methyl analogs.

Solid‑Phase Peptide Synthesis and Automated Parallel Chemistry

The high melting point (148–149 °C) and solid‑state stability of 2-(4-bromophenyl)-2-oxoethyl thiocyanate make it compatible with automated solid dispensing systems used in high‑throughput parallel synthesis. Unlike the low‑melting unsubstituted phenacyl thiocyanate, which may clump or liquefy during robotic handling, the 4‑bromo derivative remains a free‑flowing powder under ambient laboratory conditions .

Process Chemistry Route Scouting and Scale‑Up

The one‑step, room‑temperature synthesis of 2-(4-bromophenyl)-2-oxoethyl thiocyanate from commercially available 2,4′‑dibromoacetophenone and potassium thiocyanate proceeds in 98% isolated yield without chromatography . This simple, high‑yielding procedure reduces process mass intensity and facilitates cost‑effective preparation of multigram quantities for preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.